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Grifolic Acid Methyl Ester

Cat. No.: B1144676
CAS No.: 377073-14-8
M. Wt: 386.52
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Description

Overview of Fungal and Plant-Derived Meroterpenoids

Meroterpenoids are a structurally diverse class of natural products derived from a combination of terpenoid and polyketide or other non-terpenoid biosynthetic pathways. nih.govfrontiersin.org The term "meroterpenoid," coined in 1986, reflects this partial terpenoid origin. nih.gov These hybrid compounds are produced by a wide array of organisms, including bacteria, algae, plants, and animals, with fungi and marine organisms being particularly rich sources. nih.govfrontiersin.org

The structural diversity of meroterpenoids is vast, arising from the varied ways in which the terpenoid precursors combine with other molecular scaffolds, such as polyketides, alkaloids, and phenols. nih.gov This chemical complexity translates into a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. nih.govmdpi.com In fungi, meroterpenoids can be broadly categorized based on their polyketide-terpenoid scaffold. frontiersin.org While a significant number of meroterpenoids have been identified from fungi, a more limited but notable number have been isolated from higher plants. nih.govfrontiersin.org

Historical Context and Significance of Grifolic Acid in Natural Product Chemistry

Grifolic acid is a naturally occurring meroterpenoid that has been isolated from organisms such as the fungus Albatrellus dispansus and the plant Peperomia galioides. vnu.edu.vnnih.gov Its structure features a farnesyl group attached to a dihydroxy-methyl-benzoic acid core. nih.gov In natural product chemistry, grifolic acid has garnered attention not only for its own biological properties but also as a key precursor in the biosynthesis of other significant meroterpenoids. researchgate.netptfarm.pl

A pivotal example of its significance is its role as the biosynthetic precursor to daurichromenic acid, a potent anti-HIV agent isolated from Rhododendron dauricum. frontiersin.orgresearchgate.nettandfonline.com The conversion of grifolic acid to daurichromenic acid involves an oxidative cyclization of the farnesyl group, a transformation that has been a subject of interest for synthetic and biosynthetic chemists. researchgate.netptfarm.pl The study of grifolic acid and its derivatives has provided valuable insights into the enzymatic machinery and chemical strategies that nature employs to generate molecular diversity. beilstein-journals.orgnih.gov

Positioning of Grifolic Acid Methyl Ester within Meroterpenoid Investigations

This compound is the methyl ester derivative of grifolic acid. vnu.edu.vnclearsynth.com It has been isolated alongside grifolic acid and other related compounds from the inedible mushroom Albatrellus dispansus. vnu.edu.vnscispace.com Within the field of meroterpenoid research, this compound serves multiple roles. It is a target for total synthesis, a tool for structure-activity relationship (SAR) studies, and a subject of biological evaluation. acs.orgimperial.ac.uk

The synthesis of this compound and its analogs allows chemists to develop and refine synthetic methodologies for this class of compounds. ptfarm.pl Furthermore, by comparing the biological activities of grifolic acid, its methyl ester, and other derivatives, researchers can elucidate the structural features essential for specific biological effects. For instance, studies have compared the anti-HIV activities of grifolin (B191361), grifolic acid, and this compound, revealing that the parent compound and its acid form are more potent than the methyl ester in this regard. ptfarm.pl

Current Research Landscape and Academic Interest in the Chemical Compound

Current research on this compound and its parent compound, grifolic acid, continues to be active. Academic interest is driven by the potential of these compounds and their derivatives to exhibit a range of biological activities. Investigations into their anti-inflammatory and anti-HIV properties are ongoing. vnu.edu.vnwiley.com

Recent studies have also explored the phytotoxic nature of grifolic acid, suggesting a role in the chemical defense mechanisms of the producing organisms. tandfonline.com The engineered biosynthesis of grifolic acid in heterologous hosts like Aspergillus oryzae represents a frontier in meroterpenoid research, aiming to create sustainable and scalable production platforms for these valuable compounds. beilstein-journals.orgnih.gov This approach also opens up possibilities for generating novel, non-natural derivatives with potentially enhanced or new biological activities. The inhibitory effects of related meroterpenoids on processes like amyloid beta aggregation further highlight the therapeutic potential of this compound class. mdpi.compreprints.org

Interactive Data Table: Compounds Mentioned

Compound NameChemical FormulaNatural Source(s)Key Research Area(s)
Grifolic AcidC23H32O4Albatrellus dispansus, Peperomia galioidesBiosynthetic precursor, Anti-HIV, Anti-inflammatory
This compoundC24H34O4Albatrellus dispansusSynthesis, Structure-activity relationships
Daurichromenic AcidC23H30O4Rhododendron dauricumAnti-HIV activity
GrifolinC23H32O3Albatrellus dispansus, Peperomia galioidesAnti-inflammatory, Anti-HIV
GrifolinolC23H34O4Albatrellus dispansusIsolation and structural elucidation
Orcinol (B57675)C7H8O2-Starting material in synthesis
Rhododaurichromanic Acid AC23H30O5Rhododendron dauricumPhotochemical conversion product
Rhododaurichromanic Acid BC23H30O5Rhododendron dauricumPhotochemical conversion product
Scutigeric AcidC24H32O6Albatrellus yasudaeInhibition of Aβ aggregation
AlbatrelactoneC24H30O5Albatrellus yasudaeInhibition of Aβ aggregation
10′,11′-dihydroxygrifolic acidC23H32O6Albatrellus yasudaeInhibition of Aβ aggregation
Mycophenolic acidC17H20O6FungiImmunosuppressive activity
AscofuranoneC23H29ClO5FungiAntiparasitic activity
PyripyropeneC29H35NO6FungiHyperlipidemia treatment

Properties

CAS No.

377073-14-8

Molecular Formula

C₂₄H₃₄O₄

Molecular Weight

386.52

Synonyms

2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]-benzoic Acid

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Grifolic Acid Methyl Ester

Identification in Fungal Species: Albatrellus and Related Genera

Grifolic acid methyl ester has been successfully isolated from fungi, most notably from the genus Albatrellus. Research has identified the inedible mushroom Albatrellus dispansus, a member of the Scutigeraceae family, as a source of this compound. researchgate.netscispace.com Alongside this compound, related compounds such as grifolin (B191361), grifolic acid, and the novel compound grifolinol have also been isolated from the methanolic extracts of this mushroom. researchgate.netscispace.com

While the methyl ester has been specifically pinpointed in A. dispansus, the core structure, grifolic acid, and its derivatives are prevalent across the Albatrellus genus. For instance, grifolic acid is isolated from the fruiting bodies of Albatrellus confluens and has been found in Albatrellus yasudai. nih.govchemsrc.comacs.org Other species like Albatrellus ovinus and Albatrellus caeruleoporus are also known to produce related grifolin compounds. researchgate.netwiley.com The presence of these precursors and related structures within the genus underscores its significance as a primary natural source.

Table 1: Grifolic Acid and its Derivatives in Albatrellus Species

Compound Fungal Source
This compound Albatrellus dispansus researchgate.netscispace.com
Grifolic Acid Albatrellus confluens, A. dispansus, A. yasudai researchgate.netnih.govacs.orgwiley.com
Grifolin Albatrellus confluens, A. caeruleoporus researchgate.netwiley.com
Neogrifolin Albatrellus confluens, A. caeruleoporus wiley.com
Grifolinol Albatrellus dispansus researchgate.netscispace.com
Scutigeric Acid Albatrellus yasudae acs.org
Albatrelactone Methyl Ester Albatrellus yasudae acs.org

Detection in Plant Species: Rhododendron and Associated Flora

Beyond the fungal kingdom, the molecular footprint of grifolic acid and its esters has been detected in the plant kingdom, specifically within the genus Rhododendron. While the precursor, grifolic acid, has been identified in species such as Rhododendron dauricum, research into Rhododendron adamsii has confirmed the presence of grifolic acid esters. researchgate.netmdpi.com

A detailed metabolic analysis of R. adamsii leaves identified a group of prenylated phenols, which included various derivatives of grifolic acid. mdpi.com Among these were several esterified forms, including a mono-O-methyl ester of grifolic acid. researchgate.netmdpi.com This finding is significant as it establishes a botanical source for esters of grifolic acid, including the methyl ester.

Chromatographic and Extraction Approaches for this compound Isolation

The isolation of this compound and its related compounds from natural sources relies on multi-step extraction and chromatographic techniques. The specific methods employed often depend on the source matrix (fungal or plant) and the polarity of the target compounds.

For fungal sources, the process typically begins with a solvent extraction. This compound was successfully isolated from Albatrellus dispansus using a methanolic extract. researchgate.netscispace.com Subsequent purification and fractionation of such extracts often involve various chromatographic methods. Bioactivity-guided fractionation of a methanol (B129727) extract from Albatrellus yasudae to isolate related meroterpenoids utilized a sequence of silica (B1680970) gel column chromatography, ODS (octadecylsilane) column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). acs.org The structural elucidation of the isolated compounds, including the methyl ester, is definitively established through spectroscopic analysis, primarily 2D NMR and mass spectrometry. researchgate.netscispace.com

In the context of plant sources like Rhododendron adamsii, lipophilic extracts are the starting point. One study described the use of a hexane (B92381) extract which was then subjected to chromatographic separation on silica gel to yield various meroterpenoids. sibran.ru Another investigation into R. adamsii employed methyl tert-butyl ether (MTBE) as an extraction solvent, which is noted for not forming peroxides, followed by analysis using gas chromatography-mass spectrometry (GC-MS). researchgate.net

Occurrence of this compound Derivatives in Natural Extracts

Natural extracts containing this compound are often rich in a variety of structurally related derivatives. These derivatives typically involve modifications to the hydroxyl groups of the aromatic ring or alterations to the terpenoid side chain.

In the fungus Albatrellus yasudae, a bioactivity-guided fractionation led to the isolation of not only grifolic acid but also several novel derivatives. These included scutigeric acid, albatrelactone, its methyl ester (albatrelactone methyl ester), and 10′,11′-dihydroxygrifolic acid. acs.org Similarly, the investigation of Albatrellus dispansus yielded grifolin, grifolic acid, and grifolinol in addition to this compound. researchgate.netscispace.com

From the plant Rhododendron adamsii, a study identified several other esters of grifolic acid beyond the simple methyl ester. These included a di-O-methyl ester and an O-methyl ester-O-acetate, indicating that multiple methylation and acetylation events can occur naturally on the grifolic acid scaffold within this plant. researchgate.netmdpi.com

Table 2: Compound Names Mentioned in Article

Compound Name
This compound
Grifolic Acid
Grifolin
Grifolinol
Neogrifolin
Scutigeric Acid
Albatrelactone Methyl Ester
Albatrelactone
10′,11′-dihydroxygrifolic acid
Grifolic acid di-O-methyl ester

Biosynthetic Pathways and Enzymatic Transformations of Grifolic Acid Methyl Ester

Elucidation of Grifolic Acid Biosynthesis

The biosynthesis of grifolic acid is a multi-step process initiated by the formation of a polyketide core, which is subsequently prenylated. The foundational aromatic ring, orsellinic acid or its derivatives, is assembled by a polyketide synthase (PKS). In the plant Rhododendron dauricum, which produces related meroterpenoids, a specific type III PKS known as orcinol (B57675) synthase (ORS) has been identified. ORS primarily produces orcinol but also generates orsellinic acid as a minor product from acetyl-CoA and malonyl-CoA. In fungi, such as Stachybotrys bisbyi, the PKS enzyme StbA is responsible for creating the orsellinic acid core.

Following the synthesis of the aromatic core, a crucial prenylation step occurs. A prenyltransferase (PT) enzyme catalyzes the attachment of a C15 farnesyl group from a farnesyl diphosphate (B83284) (FPP) donor to the orsellinic acid acceptor. This reaction forms the characteristic structure of grifolic acid. In Rhododendron dauricum, this farnesylation is carried out by the enzyme RdPT1. nih.govjst.go.jp Similarly, in the fungus S. bisbyi, the enzyme StbC performs this prenyl transfer. rsc.orgresearchgate.net The combination of a PKS and a PT thus constitutes the core machinery for grifolic acid synthesis.

Enzymatic Methylation Processes Leading to Grifolic Acid Methyl Ester

This compound is a known natural product, having been isolated from the inedible mushroom Albatrellus dispansus. jst.go.jpnih.gov Its existence implies a specific enzymatic methylation step that converts the carboxylic acid moiety of grifolic acid into a methyl ester. While the specific methyltransferase (MT) responsible for this conversion in A. dispansus has not been fully characterized, the mechanism is well-precedented in other fungal meroterpenoid biosynthetic pathways.

These reactions are typically catalyzed by S-adenosyl methionine (SAM)-dependent methyltransferases. For instance, in the biosynthetic pathway of the meroterpenoid terretonin (B1644113) in Aspergillus terreus, the enzyme Trt5, a methyltransferase, esterifies the carboxylic acid of the farnesylated polyketide intermediate. rsc.orguni-konstanz.de This methylation is not merely a decorative step; it has been shown to be essential for the subsequent, and crucial, terpene cyclization reaction to proceed. uni-hannover.de Another example is the O-methyltransferase str2 from Strobilurus tenacellus, which selectively methylates a carboxyl group during bolineol biosynthesis. google.com Therefore, it is highly probable that a dedicated methyltransferase exists in the grifolic acid pathway of A. dispansus that utilizes SAM to catalyze the formation of this compound.

This compound as a Precursor in Downstream Meroterpenoid Biosynthesis

Once formed, grifolic acid and its derivatives serve as key branch points for the biosynthesis of more complex meroterpenoids. The structural fate of the farnesyl chain is determined by downstream tailoring enzymes, particularly cyclases and oxidases.

An interesting divergence is observed across different biosynthetic pathways. In some fungal systems, such as the terretonin pathway, the methyl ester form of the precursor is the required substrate for the terpene cyclase enzyme. uni-hannover.de However, in the well-documented biosynthesis of daurichromenic acid, the direct precursor is grifolic acid itself, not the methyl ester. nih.govjst.go.jpresearchgate.net This highlights how different organisms have evolved distinct enzymatic strategies to handle and modify these shared intermediates.

Grifolic acid is the immediate and direct precursor for the anti-HIV meroterpenoid daurichromenic acid (DCA) in the plant Rhododendron dauricum. nih.govjst.go.jpnih.gov The biosynthesis involves a significant structural rearrangement of the farnesyl side chain of grifolic acid to form the characteristic chromene ring of DCA. royalsocietypublishing.org

The conversion of grifolic acid to daurichromenic acid is catalyzed by a single enzyme: daurichromenic acid synthase (DCA synthase). researchgate.netbeilstein-journals.orgroyalsocietypublishing.org This enzyme is a soluble flavoprotein that contains a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.netnih.gov Unlike many other cyclases, such as P450 monooxygenases, DCA synthase catalyzes the oxidative cyclization of the farnesyl group using molecular oxygen directly, without the need for external cofactors like NADPH. royalsocietypublishing.orgbeilstein-journals.orgroyalsocietypublishing.org The reaction is a stereoselective 6-endo-trig cyclization that forms the chromene ring system of (+)-DCA. nih.gov

Heterologous Expression Systems for Biosynthesis of this compound and Related Compounds

Advances in synthetic biology have enabled the reconstruction of complex natural product pathways in tractable microbial hosts. This approach, known as heterologous expression, allows for the production and engineering of compounds like grifolic acid and its derivatives.

The filamentous fungus Aspergillus oryzae has emerged as a powerful and versatile host for the production of fungal and even plant-derived meroterpenoids due to its high metabolic flux and established genetic tools. uni-konstanz.degoogle.com Researchers have successfully engineered A. oryzae to produce grifolic acid by introducing the biosynthetic genes from another fungus, Stachybotrys bisbyi. rsc.orgresearchgate.net

This was achieved by co-expressing the genes for the polyketide synthase (StbA) and the prenyltransferase (StbC) from S. bisbyi in A. oryzae. researchgate.net The resulting engineered fungal strain effectively produced grifolic acid. In a remarkable example of combinatorial biosynthesis, this system was further engineered to produce the plant-derived compound, daurichromenic acid. By introducing the gene for DCA synthase from the plant R. dauricum into the grifolic acid-producing A. oryzae strain, scientists were able to reconstitute the complete three-step pathway, achieving a plant-fungal hybrid biosynthesis of (+)-daurichromenic acid in a microbial host. nih.govuni-konstanz.degoogle.com

Data Tables

Table 1: Key Enzymes in the Biosynthesis of Grifolic Acid and Daurichromenic Acid

Enzyme/Protein Gene Source Organism Function in Pathway
Orcinol Synthase ORS Rhododendron dauricum Polyketide synthesis of orsellinic acid core.
Polyketide Synthase StbA Stachybotrys bisbyi Polyketide synthesis of orsellinic acid core. rsc.orgresearchgate.net
Prenyltransferase RdPT1 Rhododendron dauricum Farnesylation of orsellinic acid to form grifolic acid. nih.govjst.go.jp
Prenyltransferase StbC Stachybotrys bisbyi Farnesylation of orsellinic acid to form grifolic acid. rsc.orgresearchgate.net
Daurichromenic Acid Synthase DCAS Rhododendron dauricum Oxidative cyclization of grifolic acid to daurichromenic acid. researchgate.netbeilstein-journals.orgroyalsocietypublishing.org
Methyltransferase (Putative) N/A Albatrellus dispansus Methylation of grifolic acid to this compound. nih.gov

Table 2: Heterologous Biosynthesis of Grifolic Acid and Daurichromenic Acid

Host System Genes Expressed Precursor(s) Product(s)
Aspergillus oryzae StbA (PKS from S. bisbyi)StbC (PT from S. bisbyi) Acetyl-CoA, Malonyl-CoA, Farnesyl Diphosphate Grifolic Acid researchgate.net

Plant Biosynthesis Pathway Reconstruction

The complete biosynthetic pathway of this compound in plants has not been fully elucidated in a single study. However, by combining research on the biosynthesis of its direct precursor, grifolic acid, in Rhododendron species with the known functions of plant methyltransferases, a putative pathway can be reconstructed. This reconstruction involves the synthesis of the grifolic acid backbone, followed by a final methylation step.

Biosynthesis of the Grifolic Acid Precursor

Grifolic acid is a meroterpenoid, a class of natural products synthesized from both polyketide and terpenoid precursors. In plants such as Rhododendron dauricum, grifolic acid serves as a key intermediate in the production of other specialized metabolites like daurichromenic acid. researchgate.netpnas.orgpnas.org The reconstruction of its biosynthesis involves several key enzymatic steps.

The initial stages of the pathway involve two major feeder pathways of primary metabolism: the shikimic acid pathway (or more accurately for this polyketide portion, the malonic acid pathway fed by acetyl-CoA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. pnas.orgptfarm.pl

Formation of the Polyketide Moiety (Orsellinic Acid): The aromatic core of grifolic acid is orsellinic acid. This is synthesized via the polyketide pathway. A polyketide synthase (PKS) enzyme catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to form the orsellinic acid structure. While the specific plant PKS for grifolic acid biosynthesis is not definitively characterized in all species, the general mechanism is well-established in fungal systems that also produce this compound. researchgate.netmdpi.com For instance, the PKS StbA from the fungus Stachbotrys bisbyi is known to synthesize the polyketide portion of grifolic acid. researchgate.netmdpi.com

Synthesis of the Isoprenoid Moiety (Farnesyl Diphosphate): The farnesyl group of grifolic acid is a C15 isoprenoid. In plants, the building blocks for this chain, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are typically synthesized in the plastids via the MEP pathway. pnas.org These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15).

Prenylation of Orsellinic Acid: The final step in grifolic acid synthesis is the attachment of the farnesyl group to the orsellinic acid core. This reaction is catalyzed by a prenyltransferase (PT), specifically a farnesyltransferase. researchgate.net This enzyme facilitates the electrophilic substitution of the farnesyl group onto the aromatic ring of orsellinic acid, yielding grifolic acid. In Rhododendron dauricum, this prenyltransferase is a key enzyme in its specialized metabolism. pnas.org

Proposed Final Step: Methylation of Grifolic Acid

The conversion of grifolic acid to this compound involves the esterification of the carboxylic acid group. In biological systems, this is typically carried out by a methyltransferase enzyme that uses S-adenosyl-L-methionine (SAM) as a methyl donor. researchgate.netmdpi.com

While the specific enzyme that methylates grifolic acid in plants has not been identified, it is proposed to be a member of the SABATH family of methyltransferases. pnas.orgmdpi.com These enzymes are known to catalyze the methylation of a wide variety of small-molecule carboxylic acids, including plant hormones and other secondary metabolites. pnas.orgpnas.orgmdpi.com Carboxyl methyltransferases (CMTs) are a subgroup of methyltransferases that specifically methylate the hydroxyl oxygen of carboxylic acids to form methyl esters. researchgate.net The reaction would proceed as follows:

Grifolic Acid + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine

This proposed final step is based on the well-established role of SABATH methyltransferases in plant secondary metabolism. pnas.orgmdpi.com The presence of this compound in plants like Rhododendron adamsii suggests the existence of such an enzymatic activity. as-1.co.jp

Interactive Data Tables

Table 1: Key Enzymes in the Putative Biosynthesis of this compound

Enzyme ClassSpecific Enzyme (Example)Substrate(s)ProductRole in Pathway
Polyketide Synthase (PKS)StbA (from S. bisbyi)Acetyl-CoA, Malonyl-CoAOrsellinic AcidForms the aromatic core
Prenyltransferase (PT)FarnesyltransferaseOrsellinic Acid, Farnesyl PyrophosphateGrifolic AcidAttaches the isoprenoid side-chain
Carboxyl MethyltransferaseSABATH family (putative)Grifolic Acid, SAMThis compoundFinal esterification step

Chemical Synthesis Strategies and Analog Design for Grifolic Acid Methyl Ester

Total Synthesis Approaches for Grifolic Acid and its Derivatives

The total synthesis of grifolic acid, a meroterpenoid natural product, has been achieved through various strategic approaches. These methods aim to construct the core resorcinol (B1680541) structure and append the farnesyl side chain in a controlled manner.

A notable strategy involves the use of halogenative aromatization reactions to create densely functionalized aromatic cores. acs.orgnih.govacs.org This approach has proven to be efficient and versatile, allowing for the gram-scale preparation of grifolic acid and related natural products like grifolin (B191361) and LL-Z1272α. acs.orgcolab.ws The power of this method lies in its ability to control the substitution pattern on the aromatic ring, which is a key challenge in the synthesis of such phenolic compounds. acs.orgsmolecule.com

Another prominent total synthesis was demonstrated by Barrett and colleagues. mdpi.com This route utilizes the aromatization of a polyketide intermediate derived from 2,2,6-trimethyl-4H-1,3-dioxin-4-one. Key steps in this synthesis include the introduction of the farnesyl group to a dioxane-4,6-dione-keto-dioxinone intermediate, followed by acetylation and a Palladium-catalyzed decarboxylative allylic rearrangement. mdpi.com This sequence generates a diketo dioxinone structure that undergoes a biomimetic aromatization to yield the grifolin skeleton, which can be further converted to grifolic acid. mdpi.com

Challenges in these syntheses often relate to the regioselective coupling of the farnesyl chain and the need for mild deprotection conditions to avoid side reactions on the sensitive phenolic groups and the polyene side chain. mdpi.com

Synthetic Approach Key Reactions Starting Materials (Examples) Reference
Halogenative AromatizationHalogenative aromatization, controlled functionalization of arenesDensely functionalized arenes acs.orgnih.govsmolecule.com
Polyketide AromatizationDioxinone-β-keto-acylation, Pd-catalyzed decarboxylative allylic rearrangement, biomimetic aromatization2,2,6-trimethyl-4H-1,3-dioxin-4-one, Farnesol (B120207) mdpi.com

Synthetic Methodologies for the Esterification of Grifolic Acid to Grifolic Acid Methyl Ester

The conversion of grifolic acid to its methyl ester is a crucial step for creating derivatives and probes for biological studies. While specific, detailed protocols for the esterification of grifolic acid are not extensively published, standard and modified esterification methods can be applied. This compound has been isolated from natural sources and also prepared via chemical reactions from grifolic acid. researchgate.netptfarm.pl

Challenges can arise during the esterification of sterically hindered or sensitive substrates related to grifolic acid. For instance, the esterification of a benzoic acid analog of grifolic acid proved difficult under some standard conditions, but was successful using Mitsunobu conditions (DEAD, Ph3P), particularly when an adjacent aromatic hydroxyl group was unprotected. figshare.com

General methods for the esterification of carboxylic acids like grifolic acid are well-established in organic synthesis and can be categorized as follows:

Acid-Catalyzed Esterification : This is the most common method, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. numberanalytics.comaocs.org

Methanolic Hydrogen Chloride : Prepared by bubbling dry HCl gas into anhydrous methanol, this is a frequently used reagent. aocs.org

Methanolic Sulfuric Acid : A mixture of sulfuric acid in methanol is another effective and rapid catalyst. aocs.org

Boron Trifluoride-Methanol : A 12-14% solution of BF3 in methanol is a powerful reagent for preparing methyl esters, though it can sometimes lead to the formation of methoxy (B1213986) artifacts with unsaturated fatty acids. aocs.org

Diazomethane : This reagent reacts rapidly and quantitatively with carboxylic acids to form methyl esters under mild conditions. aocs.org It is particularly useful for small-scale preparations. aocs.org

Esterification Method Reagents Key Features Reference
Mitsunobu ReactionDiethyl azodicarboxylate (DEAD), Triphenylphosphine (Ph3P), MethanolEffective for sterically hindered substrates; mild conditions. figshare.com
Acid-Catalyzed (General)Methanol, Acid Catalyst (e.g., HCl, H2SO4, BF3)Well-established, various catalysts available. numberanalytics.comaocs.org
DiazomethaneDiazomethane (CH2N2)Mild, rapid, and quantitative reaction. aocs.org

Regioselective and Stereoselective Synthesis of this compound and its Analogues

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound to ensure the correct spatial arrangement of functional groups, which is often critical for biological activity.

Regioselectivity in the synthesis of the grifolic acid framework primarily concerns two aspects: the substitution pattern on the resorcinol ring and the attachment point of the farnesyl side chain.

Control of Aromatic Substitution : Methods for the regiodivergent synthesis of resorcinol derivatives are highly valuable. For example, the halogenation of vinylogous esters using sulfonyl halide donors allows for the selective formation of either 4- or 6-haloresorcinol isomers from a common precursor. acs.org This strategy inherently differentiates the two phenolic oxygens, facilitating subsequent controlled functionalization. acs.org

Control of Prenylation : The Friedel-Crafts alkylation to attach the farnesyl group can lead to mixtures of isomers. Regioselectivity can be directed by using protecting groups or by activating specific positions on the aromatic ring. For example, selective deprotonation of a protected orcinol (B57675) with n-BuLi followed by conversion to a mixed cuprate (B13416276) has been used to enhance coupling with farnesyl bromide at the desired position. mdpi.com

Stereoselectivity is mainly associated with the geometry of the double bonds within the farnesyl chain. Total synthesis approaches typically start with farnesol or farnesyl bromide, which already possess the desired (E,E)-stereochemistry, thereby transferring this stereochemistry to the final product. Maintaining the integrity of these double bonds throughout the synthetic sequence is crucial.

Furthermore, the development of stereoselective catalytic methods, such as those for synthesizing fully substituted enol esters using boron Lewis acid catalysis, highlights the ongoing advances in controlling stereochemistry in complex acyclic systems, which could be adapted for creating novel analogs. rsc.org

Preparation of Structurally Modified Derivatives of this compound

The structural modification of grifolic acid and its methyl ester has led to the discovery of new analogs with potentially enhanced or novel biological activities. These modifications often involve cyclization of the farnesyl chain or substitution on the aromatic ring.

A significant class of derivatives is formed through the oxidative cyclization of the farnesyl moiety.

Daurichromenic Acids : Grifolic acid serves as the natural precursor for the biosynthesis of daurichromenic acid, a potent anti-HIV agent. researchgate.netptfarm.pl This transformation can be mimicked in the lab; treatment of grifolic acid with dichlorodicyanobenzoquinone (DDQ) results in an oxidative cyclization to produce (±)-daurichromenic acid. ptfarm.pl

Combinatorial Biosynthesis : An innovative approach combining enzymes from different organisms has been used to create novel derivatives. acs.orgbeilstein-journals.org For instance, heterologous expression of grifolic acid synthases from a fungus (Stachybotrys bisbyi) and a daurichromenic acid synthase from a plant (Rhododendron dauricum) in Aspergillus oryzae enabled the three-step synthesis of (+)-daurichromenic acid. acs.orgbeilstein-journals.org Further introduction of a halogenase enzyme into this system resulted in the production of an unnatural analog, (+)-5-chlorodaurichromenic acid, which exhibited enhanced antibacterial activity. acs.org

In addition to cyclization, broader synthetic efforts have been undertaken to create libraries of analogs. Inspired by grifolin, grifolic acid, and its methyl ester, a versatile and short synthetic route was established to generate a library of 40 related compounds to investigate their structure-activity relationships. anu.edu.au

Derivative Modification Type Synthetic Method Precursor Reference
(+/-)-Daurichromenic AcidOxidative CyclizationChemical synthesis (DDQ)Grifolic Acid ptfarm.pl
(+)-Daurichromenic AcidOxidative CyclizationCombinatorial BiosynthesisGrifolic Acid acs.orgbeilstein-journals.org
(+)-5-Chlorodaurichromenic AcidHalogenation & CyclizationCombinatorial BiosynthesisGrifolic Acid acs.org
Library of 40 AnalogsVarious ModificationsVersatile general synthetic routeNot specified anu.edu.au

Pre Clinical Investigations into Biological Activities of Grifolic Acid Methyl Ester

Antimicrobial Efficacy of Grifolic Acid Methyl Ester

Derivatives of grifolic acid, including this compound, have been examined for their antimicrobial capabilities. researchgate.netwiley.com Research indicates that these compounds exhibit notable activity against a range of pathogenic microorganisms. wiley.com

Research on Antibacterial Activity

In a study evaluating grifolic acid derivatives, this compound was tested against several bacterial species. The findings demonstrated that these compounds possess significant antibacterial activity, which in some cases was more potent than the standard antibiotic gentamicin. The activity was particularly noteworthy against Klebsiella pneumoniae, a clinically important pathogen. wiley.com

Table 1: Antibacterial and Antifungal Activity of Grifolic Acid Derivatives This table is generated based on descriptive findings from research literature; specific numerical values for inhibition zones of the methyl ester were not individually detailed in the source.

MicroorganismCompound ClassObserved ActivityReference Standard
Klebsiella pneumoniaeGrifolic Acid DerivativesExceedingly good activityGentamicin
Other BacteriaGrifolic Acid DerivativesGood activityGentamicin
FungiGrifolic Acid DerivativesGood activityNystatin

Studies on Antifungal Activity

The same research that investigated antibacterial effects also assessed the antifungal properties of grifolic acid derivatives. The compounds, including the methyl ester, showed promising activity against fungal organisms, comparing favorably with the standard antifungal agent nystatin. wiley.com

Evaluation of Antiparasitic Effects

While specific studies focusing on the antiparasitic action of this compound are limited, research has been conducted on its antiviral properties, specifically against the Human Immunodeficiency Virus (HIV). In these investigations, this compound demonstrated anti-HIV activity. However, its efficacy was found to be less potent than that of its parent compound, grifolic acid, and grifolin (B191361). wiley.com

Table 2: Anti-HIV Activity Profile of Grifolic Acid and Its Derivatives EC₅₀ (50% effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.

CompoundAnti-HIV Activity (EC₅₀)
GrifolinMost Potent
Grifolic AcidModerately Potent
This compound Least Potent

Antineoplastic Research of this compound in Cell Lines

The antineoplastic potential of grifolic acid derivatives is an active area of research. While many studies focus on grifolin or grifolic acid, some findings relate to the mechanisms of this compound.

Inhibition of Cancer Cell Proliferation and Viability

Direct research on the inhibition of cancer cell proliferation by this compound is not extensively documented. However, mechanistic studies have identified it as a partial agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). researchgate.net The activation of GPR120 is known to trigger downstream signaling pathways, such as the activation of ERK (extracellular signal-regulated kinase), which plays a complex role in cell survival and proliferation. biomolther.org

The role of GPR120 activation in cancer is highly context-dependent. In some cancer cell lines, such as prostate cancer, GPR120 agonists have been shown to inhibit proliferation. acs.org Conversely, in other models, like a highly migratory osteosarcoma cell line, GPR120 activation was found to promote cell motile activity. acs.org Therefore, while this compound is known to target GPR120, its specific effect on cancer cell viability requires further investigation.

Studies on Specific in vitro Cancer Models (e.g., osteosarcoma, pituitary adenoma)

While the parent compounds grifolin and grifolic acid have been studied for their effects on osteosarcoma and pituitary adenoma cell lines, specific research into the direct effects of this compound on these cancer models is not detailed in the available literature. mdpi.comnih.govnih.gov

Studies on pituitary adenoma (GH3) cells have shown that the GPR120 receptor, which this compound is known to target, is expressed in these cells. acs.orgnih.gov Research using grifolic acid demonstrated that it induced necrosis in GH3 pituitary adenoma cells. nih.govacs.org However, this study concluded the effect was independent of GPR120 activation. nih.gov In osteosarcoma cells, GPR120 activation has been linked to increased cell motility, suggesting a complex role for GPR120 agonists in this cancer type. acs.org The precise impact of this compound on these specific cancer cell lines remains an area for future research.

Antiviral Activity Assessments of the Chemical Compound (e.g., Anti-HIV Research)

Research into the antiviral properties of grifolic acid derivatives has included assessments of this compound. Studies have evaluated its efficacy against the Human Immunodeficiency Virus (HIV).

Comparative analysis has shown that the anti-HIV activity of this compound is less potent than its parent compound, grifolic acid, and grifolin. as-1.co.jpptfarm.pl The anti-HIV potential of these compounds has been compared to (+)-daurichromenic acid, a related and highly potent anti-HIV agent. as-1.co.jpptfarm.pl The activity of grifolin, grifolic acid, and this compound was found to be progressively weaker, with this compound being the least potent of the three. as-1.co.jpptfarm.pl One study quantified this by stating that the anti-HIV potential of (+)-daurichromenic acid was approximately 9000 times greater than that of this compound. as-1.co.jpptfarm.pl

Table 1: Comparative Anti-HIV Potential of Grifolic Acid Derivatives

CompoundRelative Anti-HIV Potential Compared to (+)-Daurichromenic Acid
Grifolin~6700 times less potent
Grifolic Acid~7000 times less potent
This compound ~9000 times less potent

This table illustrates the relative anti-HIV activity of grifolic acid derivatives in comparison to the highly potent compound, (+)-daurichromenic acid. as-1.co.jpptfarm.pl

Modulation of Inflammatory Responses by this compound

The potential for this compound to modulate inflammatory responses has been investigated, particularly through its effect on the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammation.

In a study examining the TNF-α inhibitory activity of various grifolic acid derivatives, grifolin demonstrated strong suppression of TNF-α production. wiley.com However, this compound, along with other derivatives containing a carboxylic group, exhibited weak inhibitory activity. wiley.com This suggests that the esterification of the carboxylic acid group in grifolic acid diminishes its capacity to inhibit TNF-α. The 50% inhibitory concentration (IC₅₀) for grifolin was 3.98 µM, while the other derivatives, including the methyl ester, were significantly less active. wiley.com The activation of G protein-coupled receptor 120 (GPR120) is known to have anti-inflammatory effects, and while this compound is a GPR120 agonist, its direct anti-inflammatory action appears to be limited. nih.gov

Table 2: Inhibitory Activity of Grifolic Acid Derivatives on TNF-α Production

CompoundIC₅₀ (µM) for TNF-α Inhibition
Grifolin3.98
This compound Weak activity

This table shows the 50% inhibitory concentration (IC₅₀) of grifolin on TNF-α production, with this compound showing weak activity in the same assay. wiley.com

Metabolic Regulation Research of this compound (excluding clinical human trials)

Preclinical research has explored the role of this compound in metabolic regulation, primarily focusing on its interaction with GPR120 and its effects on cellular energy.

This compound has been identified as a selective partial agonist for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). as-1.co.jpnih.govmdpi.com GPR120 is a receptor for long-chain fatty acids and is involved in regulating metabolic homeostasis. nih.gov

As a partial agonist, this compound can activate GPR120, leading to downstream signaling events such as the phosphorylation of extracellular-signal-regulated kinase (ERK) and an increase in intracellular calcium ([Ca²⁺]i) in cells expressing the receptor. mdpi.combiomolther.orgresearchgate.net However, its efficacy is lower than that of full agonists like α-linolenic acid (LA). mdpi.combiomolther.org Interestingly, due to its partial agonism, this compound can also act as an antagonist by inhibiting the cellular responses induced by more potent GPR120 agonists. mdpi.com For instance, it has been shown to inhibit the LA-induced ERK phosphorylation and [Ca²⁺]i response in a dose-dependent manner. mdpi.combiomolther.org This dual activity classifies it as a selective partial agonist with antagonistic properties. nih.govmdpi.com Pharmacological inhibition of GPR120 with grifolic acid methyl ether has been shown to significantly reduce lard oil-induced gastric inhibitory polypeptide (GIP) secretion in wild-type mice. researchgate.net

Research on the parent compound, grifolic acid, has provided insights into potential effects on cellular energy metabolism. Studies have shown that grifolic acid can reduce cellular viability by affecting mitochondrial function. mdpi.comnih.gov Specifically, grifolic acid treatment has been observed to decrease the mitochondrial membrane potential and significantly lower the cellular levels of adenosine (B11128) 5'-triphosphate (ATP). mdpi.comnih.gov This effect on ATP production appears to be independent of GPR120 activation. mdpi.comnih.govnih.gov While these findings are for grifolic acid, they point to a potential mechanism by which its derivatives might influence cellular energy. Direct studies on the specific effects of this compound on cellular energy metabolism are not as extensively detailed in the reviewed literature.

Neurobiological Activity Research of this compound

The potential neurobiological activities of compounds from the meroterpenoid class, to which this compound belongs, have been a subject of interest, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. acs.org Research has been conducted to identify compounds that can inhibit this process.

A study investigating meroterpenoids from the mushroom Albatrellus yasudae for their Aβ aggregation inhibitory activity tested several compounds, including grifolin and grifolic acid. acs.orgresearcher.lifeacs.org In this particular study, this compound was not among the tested compounds. However, a methyl ester of a related compound, scutigeric acid, was evaluated and did show inhibitory activity against Aβ aggregation, with a 50% inhibitory concentration (IC₅₀) of 50.3 μM. acs.orgresearcher.lifeacs.org While this suggests that methyl-esterified meroterpenoids can possess such activity, there is no direct preclinical data from the reviewed sources demonstrating that this compound itself inhibits Aβ aggregation.

Beta-site APP-Cleaving Enzyme 1 (BACE1) Inhibition Studies

Beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. acs.org As such, the inhibition of BACE1 is a primary therapeutic strategy for the development of new drugs to treat the disease. acs.orgnih.gov

Research into natural meroterpenoids has identified several compounds with significant BACE1 inhibitory activity. acs.orgmdpi.com In a study focused on compounds isolated from the mushroom Albatrellus yasudae, the parent compound, grifolic acid, was identified as a potent BACE1 inhibitor. acs.orgresearcher.life Bioactivity-guided fractionation and subsequent assays revealed that grifolic acid exhibited an IC50 value of 1.4 μM against BACE1. acs.orgresearcher.lifeacs.org

The same study evaluated a series of related meroterpenoids, revealing a range of inhibitory activities that provide context to the structural requirements for BACE1 inhibition. acs.orgresearcher.life For instance, scutigeric acid also showed strong inhibition with an IC50 of 1.6 μM, while grifolin had an IC50 of 6.1 μM. acs.orgresearcher.lifeacs.org Other derivatives, such as albatrelactone and its methyl ester, showed more moderate inhibition. acs.orgresearcher.lifeacs.org While this compound has been isolated from other natural sources like the mushroom Albatrellus dispansus, its specific inhibitory activity against BACE1 was not detailed in this particular study. researchgate.netwiley.com

Table 1: BACE1 Inhibitory Activities of Meroterpenoids from Albatrellus yasudae
CompoundBACE1 IC50 (μM)
Grifolic Acid1.4
Scutigeric Acid1.6
Grifolin6.1
Albatrelactone10.5
Albatrelactone Methyl Ester10.9
10′,11′-dihydroxygrifolic acid34.4

Phytotoxic Effects of this compound in Plant Models

Certain secondary metabolites produced by plants can exhibit phytotoxicity, meaning they can be harmful to plant cells. researchgate.net Research has identified grifolic acid and its derivatives as phytotoxic metabolites. researchgate.net Studies involving the plant Rhododendron dauricum, which produces the anti-HIV meroterpenoid daurichromenic acid from grifolic acid, have shown that exogenous application of grifolic acid is toxic to the plant's own cell cultures. researchgate.netresearchgate.net

The observed phytotoxic effects are significant, leading to programmed cell death in the Rhododendron dauricum cell cultures. researchgate.net These effects manifest through apoptosis-associated phenomena, which include cytoplasmic shrinkage, chromatin condensation, and the degradation of genomic DNA. researchgate.net The findings suggest that grifolic acid and daurichromenic acid are sufficiently phytotoxic that the plant must employ a self-tolerance mechanism. researchgate.netresearchgate.net This is achieved by sequestering these compounds in the apoplast (the space outside the cell membrane), thereby preventing self-poisoning. researchgate.netresearchgate.net

While the phytotoxic activity of grifolic acid is established, specific research detailing the phytotoxic effects of this compound in plant models is not extensively covered in the reviewed literature. The compound has been identified in plant species such as Rhododendron adamsii, but its specific role as a phytotoxin has not been characterized. mdpi.com

Molecular and Cellular Mechanisms of Action of Grifolic Acid Methyl Ester

Receptor Binding and Activation Profiles: Focus on GPR120 Modulation

Grifolic acid methyl ester is recognized primarily for its activity at the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). This receptor is a sensor for long-chain fatty acids and plays a role in metabolic and inflammatory signaling.

This compound, along with grifolic acid, is classified as a selective partial agonist for GPR120. nih.govnih.gov While these compounds selectively activate GPR120, their efficacy is lower than that of full agonists like α-linolenic acid (ALA). nih.govnih.gov This partial agonism means that while they can stimulate the receptor, they produce a sub-maximal response compared to endogenous or more potent synthetic agonists.

Furthermore, due to their partial agonist nature, grifolic acid and its methyl ester can also act as antagonists under certain conditions. nih.gov They have been shown to inhibit the GPR120 response induced by full agonists like ALA in a dose-dependent manner. nih.gov

CompoundReceptor TargetActivity ProfileEfficacy Comparison
This compound GPR120 (FFAR4)Selective Partial Agonist / AntagonistLess efficacious than α-linolenic acid (ALA)
Grifolic Acid GPR120 (FFAR4)Selective Partial Agonist / AntagonistLess efficacious than α-linolenic acid (ALA)
α-Linolenic Acid (ALA) GPR120 (FFAR4)Full AgonistHigh efficacy

Activation of GPR120 by its agonists typically initiates a cascade of intracellular signaling events. This compound has been shown to modulate some of these key downstream pathways.

Extracellular Signal-Regulated Kinase (ERK) Pathway: Both grifolic acid and this compound have been demonstrated to activate the ERK signaling pathway in cells expressing GPR120. nih.govnih.gov However, consistent with their partial agonist profile, the potency of this activation is significantly lower than that induced by full agonists. nih.gov

Intracellular Calcium (Ca2+) Signaling: The interaction of this compound with GPR120 also influences intracellular calcium levels. Studies have shown that it can inhibit the increase in intracellular calcium concentration ([Ca2+]i) that is typically induced by full agonists like ALA. nih.govnih.gov This inhibitory effect on calcium signaling further underscores its role as a partial agonist, capable of competing with and attenuating the effects of more potent activators.

Interactions with Mitochondrial Bioenergetics

Research into the effects of the parent compound, grifolic acid, has revealed significant interactions with mitochondrial function. These findings, detailed below, may provide insight into the potential activities of this compound, although it is important to note that these effects may occur through a GPR120-independent mechanism. nih.gov

Studies on grifolic acid have demonstrated a pronounced effect on the integrity of the mitochondrial membrane. Treatment with grifolic acid leads to a significant, dose- and time-dependent decrease in the mitochondrial membrane potential (MMP). nih.gov The MMP is a critical component of mitochondrial energy production, established by the pumping of protons across the inner mitochondrial membrane by the electron transport chain. lumenlearning.com A reduction in MMP indicates a disruption of this process, which can lead to impaired mitochondrial function and reduced efficiency of cellular respiration.

A direct consequence of the diminished mitochondrial membrane potential is a significant reduction in the cell's capacity for ATP synthesis. Research has confirmed that treatment with grifolic acid results in a substantial decrease in cellular ATP content. nih.gov Since the vast majority of cellular ATP is produced via oxidative phosphorylation, which is driven by the proton gradient corresponding to the MMP, the loss of this potential directly inhibits the activity of ATP synthase, the enzyme responsible for ATP production. nih.govlumenlearning.com This inhibition of ATP synthesis is a key aspect of the compound's impact on mitochondrial bioenergetics.

ParameterObserved Effect of Grifolic AcidMechanism
Mitochondrial Membrane Potential (MMP) Significantly diminished in a dose- and time-dependent manner. nih.govDisruption of the proton gradient across the inner mitochondrial membrane.
Adenosine (B11128) Triphosphate (ATP) Synthesis Significant decrease in cellular ATP content. nih.govReduced MMP inhibits ATP synthase activity, impairing oxidative phosphorylation.

Enzyme Inhibition and Modulation

Sphingomyelin Synthase (SMS) Inhibition Mechanisms

Based on a comprehensive review of available scientific literature, there is currently no published research detailing the effects of this compound on Sphingomyelin Synthase (SMS). Consequently, the mechanisms of its potential inhibitory or modulatory actions on this enzyme have not been elucidated.

BACE1 Inhibition Kinetics and Specificity

This compound has been identified as an inhibitor of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). Research involving a panel of meroterpenoids isolated from the mushroom Albatrellus yasudae demonstrated that this compound, also referred to as albatrelactone methyl ester in the study, exhibits inhibitory activity against BACE1.

The primary kinetic data available for this interaction is its half-maximal inhibitory concentration (IC50). The study reported an IC50 value of 10.9 μM for this compound against BACE1. This value provides a quantitative measure of its potency in inhibiting the enzyme's activity.

In the context of specificity, the same study evaluated several related compounds, allowing for a comparative analysis. For instance, the non-esterified Grifolic Acid showed a much higher potency with an IC50 of 1.4 μM. Another related compound, grifolin (B191361), also displayed stronger inhibition with an IC50 of 6.1 μM. This suggests that the methyl ester form of grifolic acid is less potent in its BACE1 inhibitory action compared to its free acid counterpart and other related natural products from the same source. Detailed kinetic studies to determine the precise mechanism of inhibition (e.g., competitive, non-competitive) and broader specificity profiling against other proteases have not been reported in the available literature.

**Interactive Table: BACE1 Inhibition by Compounds from *Albatrellus yasudae***

Compound IC50 (μM) vs BACE1
Grifolic Acid 1.4
This compound 10.9
Grifolin 6.1
Scutigeric Acid 1.6
Albatrelactone 10.5
10',11'-dihydroxygrifolic acid 34.4

Data sourced from Arai, et al. (2021).

Induction of Programmed Cell Death Pathways

Apoptosis Induction and Related Cellular Events

There is no scientific evidence available to indicate that this compound induces apoptosis. Studies have been conducted on its parent compound, grifolic acid, which has been shown to induce cell death in various cell lines through mechanisms involving the reduction of mitochondrial membrane potential and inhibition of ATP production. However, research specifically investigating the pro-apoptotic activity of the methyl ester derivative has not been published.

Cell Cycle Arrest Mechanisms

A thorough review of scientific literature reveals no studies investigating the effect of this compound on cell cycle progression. Therefore, there is no available data on its potential to induce cell cycle arrest or the mechanisms that would be involved.

Autophagy and Senescence Modulation by the Chemical Compound

There is currently no available research in the scientific literature concerning the role of this compound in the modulation of autophagy or cellular senescence. Its effects on these critical cellular processes remain uninvestigated.

Structure Activity Relationship Sar Studies of Grifolic Acid Methyl Ester and Its Analogues

Impact of the Methyl Ester Moiety on Biological Activities and Target Interactions

The introduction of a methyl ester group to the carboxylic acid moiety of grifolic acid is anticipated to significantly alter its physicochemical properties, which in turn influences its biological activity and interactions with cellular targets. Esterification of phenolic compounds is a common strategy to enhance their therapeutic potential. mdpi.com

One of the primary effects of converting the carboxylic acid to a methyl ester is an increase in lipophilicity. This enhanced lipophilicity can lead to improved cell membrane permeability, potentially allowing for greater intracellular accumulation of the compound. For instance, the esterification of other phenolic compounds has been shown to increase their penetration through the skin, thereby enhancing their antioxidant activity in deeper layers. mdpi.com This suggests that grifolic acid methyl ester might exhibit enhanced activity in cellular models compared to grifolic acid, provided the ester can be hydrolyzed back to the active acid form by intracellular esterases.

The methyl ester moiety can also influence how the molecule interacts with specific biological targets. Grifolic acid has been identified as a selective partial agonist of the free fatty acid receptor 4 (FFA4), also known as GPR120. rndsystems.com The carboxylic acid group of grifolic acid is likely a key interacting feature with the receptor. The conversion of this group to a methyl ester would likely alter or abolish this direct interaction. However, if this compound acts as a prodrug, its activity would be dependent on the rate of its hydrolysis back to grifolic acid within the target tissue.

CompoundKey Structural FeatureExpected Change in LipophilicityPotential Impact on Biological Activity
Grifolic AcidCarboxylic AcidLowerDirect interaction with targets like GPR120. rndsystems.com
This compoundMethyl EsterHigherIncreased cell permeability; may act as a prodrug.

Influence of Specific Functional Groups on Pharmacological Efficacy

The pharmacological efficacy of this compound is dictated by the interplay of its distinct functional groups, including the farnesyl chain, the aromatic ring with its hydroxyl and ether linkages, and the methyl ester itself.

The farnesyl group , a 15-carbon isoprenoid chain, is a critical determinant of the biological activity of many natural products. This lipophilic chain plays a crucial role in anchoring the molecule to cellular membranes and can facilitate interactions with proteins, particularly those involved in signal transduction pathways. nih.gov Farnesylation is a key post-translational modification for several proteins, and farnesyltransferase inhibitors are being investigated as anticancer agents. nih.gov The farnesyl moiety of grifolic acid and its derivatives is therefore likely to be essential for their cellular uptake and interaction with various intracellular targets.

The phenolic hydroxyl group is another key feature. Phenolic -OH groups are known to be crucial for the antioxidant and antifungal activities of terpenoids. nih.gov This group can act as a hydrogen donor, neutralizing free radicals, and is often involved in hydrogen bonding interactions with biological targets. The presence of this group in this compound is expected to contribute significantly to its potential antioxidant and cytotoxic effects.

The methyl ester group , as discussed, primarily influences the compound's pharmacokinetic properties. By masking the polar carboxylic acid, it enhances lipophilicity, which can lead to altered absorption, distribution, metabolism, and excretion (ADME) profiles compared to grifolic acid.

Functional GroupPotential Contribution to Pharmacological Efficacy
Farnesyl ChainMembrane anchoring, protein-protein interactions, cellular uptake. nih.gov
Phenolic HydroxylAntioxidant activity, hydrogen bonding with targets. nih.gov
Methyl EsterIncreased lipophilicity, potential for prodrug strategy.

Stereochemical Requirements for Optimal Activity and Selectivity

The stereochemistry of a molecule is a critical factor in determining its biological activity and selectivity, as biological targets such as enzymes and receptors are chiral. While specific studies on the stereochemical requirements of this compound are limited, the principles of stereochemistry in terpenoid compounds suggest that specific stereoisomers will exhibit differential activity.

Grifolic acid possesses stereocenters, and the spatial arrangement of the substituents around these centers will dictate how the molecule fits into the binding pocket of a target protein. Even minor changes in stereochemistry can lead to significant differences in biological activity. For instance, in other complex natural products, different enantiomers or diastereomers can have vastly different or even opposing pharmacological effects.

The biosynthesis of terpenoids in nature is under enzymatic control, leading to the production of a single, specific stereoisomer. This suggests that the biological targets of these compounds have co-evolved to recognize a particular stereochemical configuration. Therefore, it is highly probable that the biological activity of grifolic acid and its methyl ester derivative is stereospecific. The precise stereochemical requirements for optimal activity and selectivity would need to be determined through the synthesis and biological evaluation of all possible stereoisomers.

Comparative SAR Analysis: Grifolic Acid, Grifolin (B191361), and this compound

A comparative analysis of the structure-activity relationships of grifolic acid, grifolin, and this compound highlights the importance of the substituents on the aromatic ring.

Grifolin and grifolic acid share the same farnesylated dihydroxy-phenyl core structure, but differ in the substituent at one position of the aromatic ring. Both compounds have been reported to possess antimicrobial and anticancer properties. researchgate.netnih.gov The presence of the farnesyl tail and the phenolic hydroxyl groups appears to be fundamental for these activities.

The key difference between grifolic acid and grifolin lies in the presence of a carboxylic acid group in grifolic acid. This group imparts a negative charge at physiological pH, which can be crucial for interactions with specific targets, such as the GPR120 receptor. rndsystems.com

This compound represents a modification of grifolic acid where the polar carboxylic acid is masked. This change is expected to increase its ability to cross cell membranes. However, for activities where the free carboxylic acid is required for target interaction, the methyl ester would need to be hydrolyzed to the active form. Therefore, the observed activity of this compound in a biological system will be a composite of its own intrinsic activity and the activity of the grifolic acid that is formed upon its metabolism.

CompoundKey Differentiating FeaturePrimary Impact on PropertiesExpected Biological Profile
GrifolinLacks a carboxylic acid groupLess polar than grifolic acidExhibits antimicrobial and anticancer activities. nih.gov
Grifolic AcidContains a carboxylic acid groupMore polar, negatively charged at physiological pHActs as a GPR120 agonist; possesses antimicrobial and anticancer properties. rndsystems.comresearchgate.netnih.gov
This compoundCarboxylic acid is esterifiedMore lipophilic, neutralMay act as a prodrug of grifolic acid with enhanced cellular uptake.

Future Directions and Emerging Research Avenues for Grifolic Acid Methyl Ester

Discovery of Novel Biological Activities and Therapeutic Applications in Pre-clinical Models

The primary biological activity identified for grifolic acid methyl ester is its function as a selective partial agonist for G-protein coupled receptor 120 (GPR120), also known as the free fatty acid receptor 4 (FFAR4). researchgate.netnih.gov Unlike other natural ligands which may activate multiple receptors, this compound and its parent compound demonstrate notable selectivity for GPR120 over the related GPR40. researchgate.net In cellular models, its engagement with GPR120 has been shown to promote extracellular signal-regulated kinase (ERK) and intracellular calcium ([Ca2+]i) responses. researchgate.net This signaling activity is significant as GPR120 is implicated in metabolic regulation, including the secretion of glucagon-like peptide-1 (GLP-1), making its agonists potential candidates for type 2 diabetes research. researchgate.net

Beyond its role as a GPR120 agonist, the derivative 4-O-methylgrifolic acid has been identified as a natural inhibitor of carbonic anhydrase II (CAII). immunoportal.com The exploration of this and other potential biological activities in preclinical models is a key future direction. Given the diverse therapeutic effects of methyl esters of other natural compounds—ranging from anti-inflammatory to antimicrobial and anticancer activities—it is plausible that this compound holds untapped therapeutic potential. researchgate.net Future preclinical studies are anticipated to investigate its efficacy in models of metabolic disorders, inflammation, and oncology, building upon the foundational knowledge of its GPR120-mediated signaling.

Table 1: Known and Potential Biological Activities of this compound
Target/ActivityDescriptionObserved/Potential EffectReference
GPR120/FFAR4 AgonismSelective partial agonist of the G-protein coupled receptor 120.Induction of ERK and [Ca2+]i responses; potential modulation of GLP-1 secretion. researchgate.netnih.gov
Carbonic Anhydrase II (CAII) InhibitionInhibition of the CAII enzyme.Potential applications related to physiological processes involving CAII. immunoportal.com
Anti-inflammatory ActivityHypothesized based on GPR120's role in mediating anti-inflammatory effects.Future studies may explore its use in inflammatory disease models. researchgate.net

Development of Advanced Synthetic Routes for Scalable Production

The availability of sufficient quantities of this compound is paramount for extensive preclinical and potential clinical investigation. While the compound can be isolated from natural sources, chemical synthesis offers a more reliable and scalable supply chain. Research has already established a total synthesis for the parent compound, grifolic acid, providing a clear pathway to the necessary precursor. nih.gov

The subsequent conversion of grifolic acid to its methyl ester can be achieved through several well-established chemical methods. Future research will likely focus on optimizing these esterification processes for efficiency and scalability. Common approaches that could be adapted include:

Fischer Esterification: A classic acid-catalyzed reaction with methanol (B129727), suitable for large-scale production due to low-cost reagents.

Diazomethane Treatment: A highly efficient method for methylation, though requiring careful handling due to the reagent's toxicity and instability.

Reagent-Mediated Esterification: The use of reagents like dimethyl carbonate, a greener methylating agent, or copper-catalyzed O-methylation using dimethyl sulfoxide (B87167) (DMSO) as the methyl source, offers milder reaction conditions and high selectivity. organic-chemistry.org

The development of a divergent synthesis, where a common intermediate can be used to produce a variety of related meroterpenoids, could also position this compound within a broader drug discovery program. semanticscholar.org The goal will be to establish a robust and cost-effective synthetic route that can produce the compound in gram-scale quantities or larger. researchgate.net

Comprehensive Mechanistic Characterization at the Molecular Level

A detailed understanding of how this compound interacts with its biological targets is crucial for optimizing its structure and predicting its physiological effects. As a partial agonist of GPR120, its primary mechanism involves binding to the receptor and inducing a conformational change that triggers downstream signaling. researchgate.net While the precise binding mode of this compound has not been published, molecular docking and dynamics simulations of other GPR120 agonists provide a strong framework for future investigation. researchgate.netmdpi.com

These computational studies suggest that a key interaction for GPR120 activation involves the ligand's carboxyl group forming a hydrogen bond with an arginine residue (Arg99) in the receptor's binding pocket. researchgate.net Future mechanistic studies on this compound will likely employ similar in silico methods to predict its binding pose. This will be complemented by experimental techniques such as site-directed mutagenesis to validate the specific amino acid residues involved in the interaction. Furthermore, characterizing the downstream signaling cascade beyond ERK and calcium mobilization will provide a more complete picture of its molecular mechanism, clarifying how it exerts its effects on cellular functions like hormone secretion and inflammation. nih.govmedchemexpress.com

Exploration of Chemoenzymatic and Synthetic Biology Approaches for Derivatives

The chemical complexity of meroterpenoids like grifolic acid presents challenges for traditional chemical synthesis. researchgate.net Chemoenzymatic and synthetic biology approaches represent powerful, emerging avenues for the production of grifolic acid and its derivatives. nih.gov Synthetic biology, in particular, offers the potential to engineer microbial hosts, such as Saccharomyces cerevisiae (yeast), to produce valuable terpenoids from simple feedstocks. researchgate.netrsc.orgfrontiersin.org

Future research in this area could focus on:

Metabolic Engineering: Reconstructing the biosynthetic pathway for grifolic acid in a microbial chassis. This involves introducing the necessary enzymes from the source organism, Grifola frondosa, and optimizing the host's metabolism to maximize the production of the terpenoid backbone. researchgate.netscilit.com

Enzyme Engineering: Modifying the biosynthetic enzymes through directed evolution or rational protein design to improve their catalytic activity, substrate selectivity, and product specificity. frontiersin.org

Chemoenzymatic Synthesis: Combining biological and chemical steps. For example, engineered microbes could produce the grifolic acid core, which could then be chemically modified (e.g., via methylation) to generate a library of derivatives for structure-activity relationship studies. nih.gov

These strategies could lead to more sustainable, scalable, and economically viable production methods, not only for this compound but also for novel derivatives with enhanced therapeutic properties.

Investigation into the Ecological Role and Phytochemical Interactions of the Compound

This compound is a secondary metabolite produced by fungi such as Grifola frondosa. nih.gov While the human health applications of such compounds are often the focus of research, their primary roles are rooted in the ecology of the producing organism. Secondary metabolites in fungi serve a variety of functions, including defense against predators or competing microbes, communication, and mediating interactions with the environment. researchgate.netresearchgate.net

The specific ecological role of this compound is currently unknown and presents a compelling avenue for future phytochemical and ecological research. Investigations could explore whether the compound acts as an antimicrobial agent to protect the fungus from bacterial or other fungal competitors, or if it plays a role in symbiotic or parasitic relationships. mdpi.com

Q & A

Q. What are the key structural characteristics of grifolic acid methyl ester, and how are they validated in experimental settings?

this compound (GAME) is a methylated derivative of grifolic acid (C23H32O4), with a molecular formula of C24H34O4 and a molecular weight of 386.53 g/mol. Structural validation typically involves nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS). For instance, the methyl ester group is confirmed via characteristic NMR peaks in the δ 3.6–3.8 ppm range and a mass increment of 14 Da compared to grifolic acid .

Q. What standardized protocols exist for synthesizing this compound from natural sources?

Synthesis often involves esterification of grifolic acid using methanol under acidic catalysis (e.g., H2SO4 or HCl). Reaction conditions (temperature, time, and molar ratios) must be optimized to minimize side products. Post-synthesis purification employs column chromatography (silica gel or Sephadex LH-20) with eluents like hexane:ethyl acetate. Purity is confirmed via thin-layer chromatography (TLC) and HPLC with UV detection at 210–254 nm .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for quantitative analysis. GC-MS requires derivatization (e.g., silylation) to enhance volatility, while LC-MS/MS uses reverse-phase C18 columns with mobile phases like acetonitrile:water (0.1% formic acid). Calibration curves with internal standards (e.g., deuterated analogs) ensure accuracy .

Advanced Research Questions

Q. How does this compound modulate mitochondrial function, and what experimental models are suitable for investigating this mechanism?

GAME reduces cellular ATP levels by inhibiting NADH production, independent of mitochondrial membrane potential (MMP) collapse. To study this, use in vitro models like GH3 pituitary adenoma cells treated with GAME (10–100 µM for 24–48 hours). Measure ATP via luciferase-based assays and NADH via spectrophotometry (340 nm absorbance). Isolated mitochondrial assays (e.g., Seahorse XF Analyzer) can differentiate direct mitochondrial effects from upstream metabolic disruptions .

Q. What strategies resolve contradictions in data regarding this compound’s cytotoxicity and specificity?

Discrepancies may arise from cell-type variability (e.g., GPR120 expression levels) or assay conditions (e.g., serum-free vs. serum-containing media). Address this by:

  • Conducting dose-response curves across multiple cell lines (e.g., cancer vs. non-cancer).
  • Validating findings with genetic knockdown (siRNA for GPR120) and pharmacological inhibitors.
  • Using orthogonal assays (e.g., flow cytometry for necrosis vs. apoptosis) .

Q. How can researchers optimize experimental designs to assess this compound’s cross-talk with lipid signaling pathways?

Utilize lipidomic profiling (LC-MS/MS) to identify altered lipid species post-treatment. Combine this with transcriptomic analysis (RNA-seq) to map pathway interactions (e.g., PPARγ or SREBP1). For functional validation, employ luciferase reporters for lipid-sensitive transcription factors and co-treatment with pathway agonists/antagonists (e.g., GW9662 for PPARγ) .

Q. What are the challenges in extrapolating in vitro findings on this compound to in vivo models?

Key challenges include poor bioavailability due to esterase-mediated hydrolysis and off-target effects. Mitigate these by:

  • Testing prodrug formulations (e.g., nanoemulsions or liposomes).
  • Using pharmacokinetic studies (plasma/tissue LC-MS) to track metabolite stability.
  • Employing transgenic models (e.g., GPR120-knockout mice) to confirm mechanism specificity .

Q. How do structural modifications of this compound influence its bioactivity, and what computational tools aid in this analysis?

Methylation at alternative hydroxyl groups or side-chain modifications can alter potency. Use density functional theory (DFT) to predict electronic effects on binding affinity and molecular dynamics (MD) simulations to assess ligand-receptor interactions (e.g., with ATP synthase). Validate predictions via synthetic analogs and in vitro activity assays .

Methodological Guidance

Q. What controls are essential when studying this compound’s effects on ATP production?

Include:

  • Negative controls (vehicle-treated cells).
  • Positive controls (e.g., oligomycin for ATP synthase inhibition).
  • Mitochondrial uncouplers (e.g., FCCP) to differentiate MMP-dependent effects.
  • NADH supplementation to test reversibility of ATP depletion .

Q. How should researchers address batch-to-batch variability in this compound samples?

Implement quality control (QC) protocols:

  • NMR and LC-MS fingerprinting for each batch.
  • Biological activity normalization (e.g., IC50 in a standard cell line).
  • Store samples under inert gas (N2) at −80°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.